molecular formula C11H18N2O2 B2395744 1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol CAS No. 131392-15-9

1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol

Cat. No.: B2395744
CAS No.: 131392-15-9
M. Wt: 210.277
InChI Key: QYGLNAUVXLNBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol is an organic compound with a complex structure that includes both amine and alcohol functional groups

Scientific Research Applications

1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol typically involves multi-step organic reactions. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to produce 4-aminophenyl. This intermediate is then subjected to a Mannich reaction with formaldehyde and dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and improve safety. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol exerts its effects involves interactions with various molecular targets. The amine and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

    1-(4-Aminophenyl)-2-(methylamino)propane-1,3-diol: Similar structure but with one less methyl group.

    1-(4-Aminophenyl)-2-(ethylamino)propane-1,3-diol: Similar structure but with an ethyl group instead of a dimethyl group.

Uniqueness: 1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol is unique due to the presence of both dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-13(2)10(7-14)11(15)8-3-5-9(12)6-4-8/h3-6,10-11,14-15H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGLNAUVXLNBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CO)C(C1=CC=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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